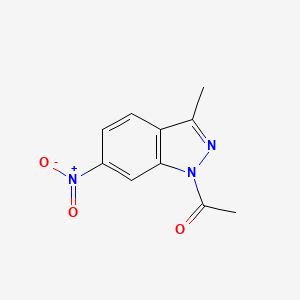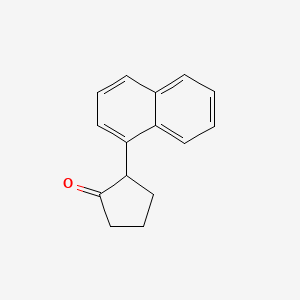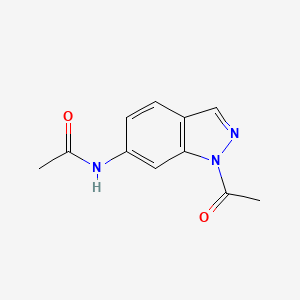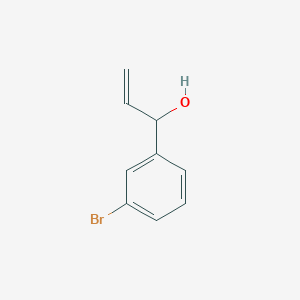
1-(3-Methyl-6-nitro-1H-indazol-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methyl-6-nitro-1H-indazol-1-yl)ethan-1-one is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-6-nitro-1H-indazol-1-yl)ethan-1-one typically involves the nitration of 3-methylindazole followed by acylation. The nitration process introduces a nitro group at the 6-position of the indazole ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent acylation involves the reaction of the nitrated indazole with ethanoyl chloride in the presence of a base such as pyridine to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Methyl-6-nitro-1H-indazol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form different derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed:
Reduction: 1-(3-Methyl-6-amino-1H-indazol-1-yl)ethan-1-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(3-Carboxy-6-nitro-1H-indazol-1-yl)ethan-1-one.
Wissenschaftliche Forschungsanwendungen
1-(3-Methyl-6-nitro-1H-indazol-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-(3-Methyl-6-nitro-1H-indazol-1-yl)ethan-1-one is not fully understood. it is believed to interact with various molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to its biological effects. Additionally, the indazole ring can interact with enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
1-(3-Methyl-1H-indazol-1-yl)ethan-1-one: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-(6-Nitro-1H-indazol-1-yl)ethan-1-one: Lacks the methyl group, which may affect its solubility and interaction with biological targets
Uniqueness: 1-(3-Methyl-6-nitro-1H-indazol-1-yl)ethan-1-one is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
62235-14-7 |
|---|---|
Molekularformel |
C10H9N3O3 |
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
1-(3-methyl-6-nitroindazol-1-yl)ethanone |
InChI |
InChI=1S/C10H9N3O3/c1-6-9-4-3-8(13(15)16)5-10(9)12(11-6)7(2)14/h3-5H,1-2H3 |
InChI-Schlüssel |
IFONKOYNMHTURQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C2=C1C=CC(=C2)[N+](=O)[O-])C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11889360.png)









![Indeno[2,1-b]pyran, 2-(1-methylethyl)-](/img/structure/B11889422.png)

![4-[(Propan-2-yl)oxy]naphthalene-1-carbonitrile](/img/structure/B11889430.png)
